3-Ethyl-N-(piperidin-4-ylmethyl)aniline
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Overview
Description
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline typically involves the reaction of 3-ethyl aniline with piperidine derivatives under specific conditions. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives, including 3-ethyl-N-[(piperidin-4-yl)methyl]aniline, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[(piperidin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-ethyl-N-[(piperidin-4-yl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include other piperidine derivatives such as:
- N-[(piperidin-4-yl)methyl]aniline
- 3-methyl-N-[(piperidin-4-yl)methyl]aniline
- 3-ethyl-N-[(piperidin-3-yl)methyl]aniline
Uniqueness
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the piperidin-4-ylmethyl group at the nitrogen atom distinguishes it from other similar compounds and can result in different pharmacological and industrial properties .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-ethyl-N-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15-16H,2,6-9,11H2,1H3 |
InChI Key |
COZIDDIYWUHPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CCNCC2 |
Origin of Product |
United States |
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